

Application Notes and Protocols for ABTS Assay in Human Plasma Samples

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B1667969*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of biological samples, including human plasma. This assay measures the ability of antioxidants in the plasma to scavenge the stable ABTS radical cation (ABTS \bullet +), a blue-green chromophore. The reduction of the pre-formed ABTS \bullet + radical by antioxidants present in the sample leads to a decrease in absorbance, which is proportional to the total antioxidant capacity. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant power of the sample to that of Trolox, a water-soluble analog of vitamin E.[1][2]

Principle of the ABTS Assay

The assay involves the generation of the ABTS radical cation (ABTS \bullet +) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈).[1][3] The resulting ABTS \bullet + solution is intensely colored with a characteristic absorbance maximum at 734 nm.[3] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS \bullet +, causing its reduction back to the colorless ABTS form. This decolorization is directly proportional to the concentration of antioxidants in the sample.[3]

Experimental Protocols

1. Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the ABTS assay.

- 7 mM ABTS Stock Solution: Dissolve 38.4 mg of **ABTS diammonium salt** in 10 mL of deionized water.[\[3\]](#)
- 2.45 mM Potassium Persulfate Solution: Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[\[1\]](#) Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[\[1\]](#)[\[3\]](#)
- Adjusted ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical cation working solution with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[\[1\]](#)
- Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent such as ethanol or water.
- Trolox Working Standards: Prepare a series of dilutions from the Trolox stock solution to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 μ M).[\[1\]](#)

2. Human Plasma Sample Preparation

- Collect whole blood in tubes containing an anticoagulant (e.g., heparin, EDTA).
- Centrifuge the blood sample at 1000-2000 x g for 10-15 minutes to separate the plasma.
- Carefully collect the supernatant (plasma) and store it at -80°C if not used immediately.
- Prior to the assay, thaw the plasma samples on ice. It is often necessary to dilute the plasma samples with a buffer (e.g., 1:10 or 1:20 with PBS) to ensure the absorbance reading falls

within the linear range of the standard curve.[2]

3. Assay Procedure (96-well plate format)

- Pipette 20 µL of the diluted plasma sample, Trolox standards, or blank (the same buffer used for dilution) into the wells of a 96-well microplate.
- Add 180 µL of the adjusted ABTS•+ working solution to each well.
- Mix the contents of the wells thoroughly by gentle shaking.
- Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
- Measure the absorbance at 734 nm using a microplate reader.

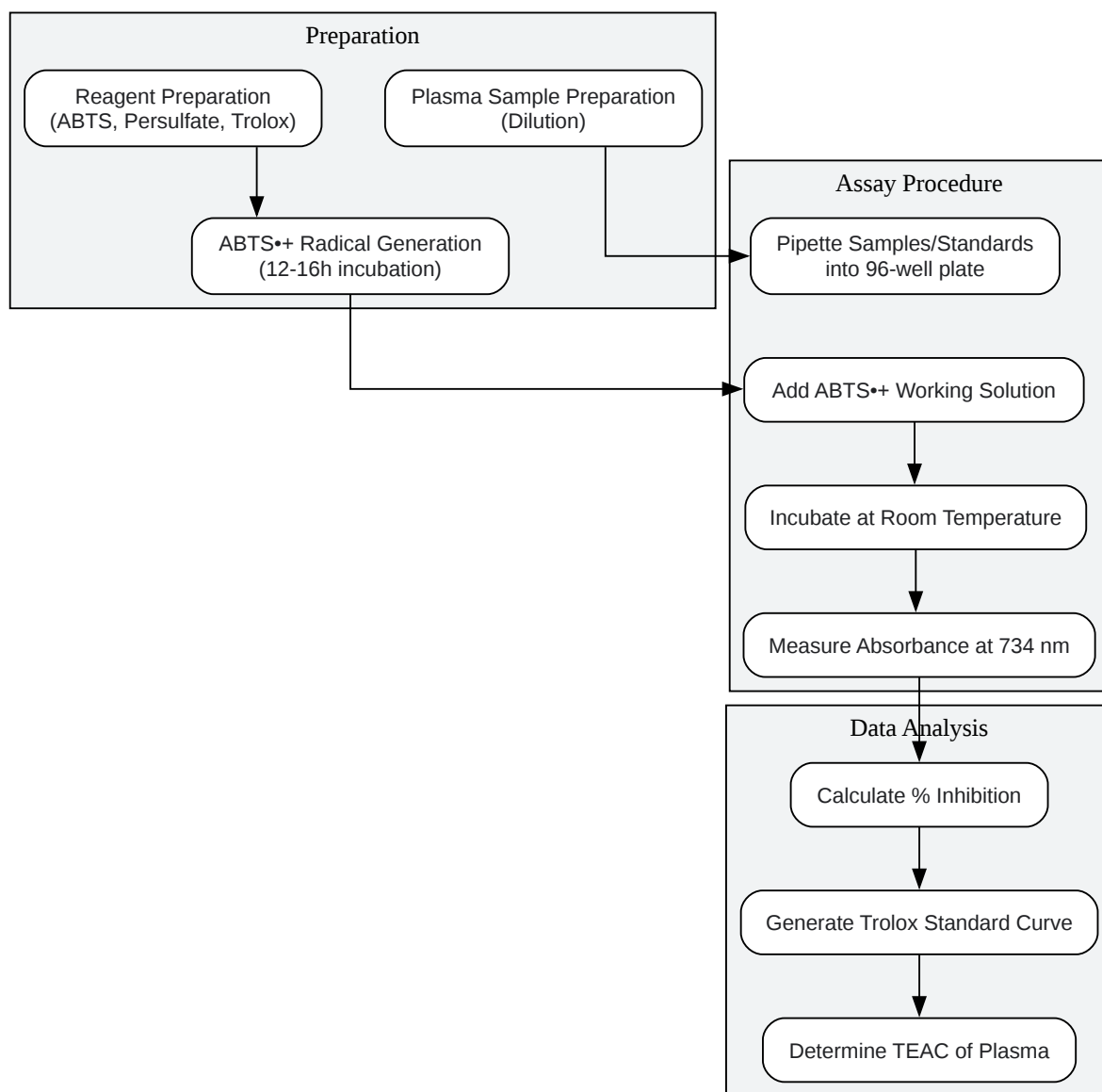
4. Data Analysis

- Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard using the following formula: % Inhibition = $\left[\frac{\text{Absorbance of Control} - \text{Absorbance of Sample}}{\text{Absorbance of Control}} \right] \times 100$
- Plot a standard curve of the percentage of inhibition versus the concentration of the Trolox standards.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the plasma samples by interpolating their percentage of inhibition from the Trolox standard curve. The results are typically expressed as µM Trolox Equivalents (TE).

Data Presentation

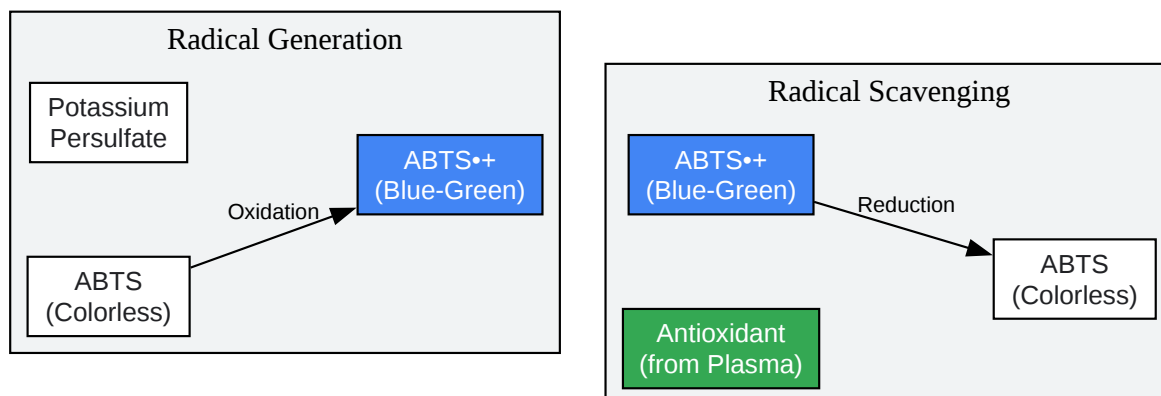
Parameter	Value/Range	Reference
Reagents		
ABTS Stock Solution	7 mM	[3]
Potassium Persulfate Solution	2.45 mM	
ABTS•+ Incubation Time	12-16 hours	[1][3]
ABTS•+ Working Solution Absorbance	0.700 ± 0.02 at 734 nm	[1]
Trolox Standard Concentrations	10 - 100 µM	[1]
Assay Conditions		
Sample Volume	20 µL	
ABTS•+ Reagent Volume	180 µL	
Incubation Time	6 minutes	
Wavelength	734 nm	[3]
Plasma Sample		
Recommended Dilution	1:10 to 1:20 in PBS	[2]

Mandatory Visualization



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Caption: Experimental workflow for the ABTS assay in human plasma.



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References

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- 2. ABTS radical cation | C₁₈H₁₆N₄O₆S₄- | CID 90658258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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